molecular formula C13H17NO3 B13511324 Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate

Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B13511324
M. Wt: 235.28 g/mol
InChI Key: KLASSJJBZIGBPF-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate (CAS 2132970-37-5) is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This benzoate ester derivative features both an aromatic ring and a tetrahydro-2H-pyran ring substituted with an amino group, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research application is in the development of Bcl-2 inhibitors . Bcl-2 is a key protein that regulates apoptosis (programmed cell death), and its overexpression is a mechanism by which cancer cells evade death. Inhibitors of Bcl-2 are therefore a major focus in anticancer research, particularly for the treatment of hematological cancers like leukemia . Compounds based on this and related structures are being investigated for their potential to induce apoptosis in malignant cells. Beyond its application in oncology, this chemical scaffold is also explored for potential use in treating autoimmune and neurodegenerative diseases . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified laboratory professionals with appropriate safety precautions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(4-aminooxan-4-yl)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-12(15)10-2-4-11(5-3-10)13(14)6-8-17-9-7-13/h2-5H,6-9,14H2,1H3

InChI Key

KLASSJJBZIGBPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CCOCC2)N

Origin of Product

United States

Preparation Methods

Methodology Overview

The synthesis begins with the esterification of 4-aminomethylbenzoic acid (or its derivatives) with methanol to produce methyl 4-(aminomethyl)benzoate. This step is critical as it forms the core aromatic ester precursor for further functionalization.

Key Process Parameters

Parameter Details References
Reaction Conditions Acidic esterification using hydrochloric acid or catalytic acids, typically under reflux with methanol ,
Temperature Generally 60-70°C
Reaction Time Several hours (commonly 4-6 hours)
Yield Over 85%, with optimized conditions reaching 88% or higher

Process Control

  • The reaction mixture is cooled to 0–10°C before phase separation.
  • The organic phase containing methyl 4-(aminomethyl)benzoate is separated via liquid-liquid extraction.
  • The process minimizes hydrolysis of the ester by controlling pH and temperature during workup.

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Methodology Overview

The key intermediate, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, is synthesized via multi-step procedures involving cyclization, amidation, and reduction steps. Several approaches are documented:

Cyclization and Amination via Cyanide and Ammonia

  • Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid or derivatives.
  • Procedure:
    • Reaction with sodium cyanide and ammonium carbonate in aqueous ethanol at 65°C for 4 hours results in the formation of the amino-pyran derivative.
    • The process involves nucleophilic addition and subsequent purification by filtration and vacuum drying.
  • Yield: Typically around 160–170 g of intermediate from 100 g of starting material, indicating high efficiency.

Catalytic Hydrogenation and Amidation

  • Starting Material: Tetrahydro-4-pyranol.
  • Procedure:
    • Catalytic hydrogenation in polyethylene glycol-200 with Cu-Mo/TS-1 catalyst at 60–80°C.
    • Ammonia or ammonium hydroxide is added dropwise, followed by stirring for 5–6 hours.
    • The product is purified via filtration and recrystallization.

One-Pot Synthesis

  • Method:
    • Involves the reaction of 4-cyano-tetrahydropyran with sodium hydroxide or potassium hydroxide, followed by oxidation with sodium hypochlorite or hypobromite.
    • The process includes decarboxylation to yield 4-aminotetrahydropyran directly, offering high selectivity and yield.

Functionalization to Form the Final Compound

Coupling of Aromatic Ester with Tetrahydropyran Derivative

  • The methyl ester of 4-aminomethylbenzoic acid is coupled with the amino-tetrahydropyran derivative via amidation or other coupling reactions.
  • The process may involve activating agents such as carbodiimides or direct amidation under mild conditions to avoid hydrolysis.

Key Considerations

  • Maintaining the integrity of the amino group during esterification and subsequent reactions.
  • Controlling reaction pH and temperature to prevent premature hydrolysis or side reactions.
  • Use of inert solvents like dichloromethane or toluene during extraction and purification.

Summary of Preferred Conditions and Yields

Step Conditions Yield References
Esterification Reflux with methanol, pH 4–9, temperature 60-70°C >85%, up to 88% ,
Synthesis of pyran intermediate Cyanide and ammonium carbonate at 65°C; catalytic hydrogenation at 60–80°C High yield, 160–170 g from 100 g starting material ,
Final coupling Mild amidation with activation agents Optimized for high yield and purity ,

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate is an organic compound featuring a benzoate moiety linked to a tetrahydropyran derivative. It has a molecular formula and a molecular weight of approximately 251.29 g/mol. The structure includes a methyl ester group and an amino group on the tetrahydropyran ring, contributing to its potential reactivity and biological properties.

Potential Applications

This compound has potential applications in pharmaceuticals as a building block in drug synthesis. Research indicates that compounds similar to this compound exhibit various biological activities. The biological activity is largely attributed to the functional groups present in the molecule, particularly the amino and ester functionalities. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. This compound may interact with specific enzymes or receptors, influencing various biochemical pathways. Research typically focuses on identifying specific biological targets, assessing the compound's efficacy, and evaluating its safety profile. Such studies provide insights into its therapeutic potential and guide further development.

Structural Similarities

This compound shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino benzoateAmino group at position 3 of benzoateLacks tetrahydropyran structure
Methyl 4-(1-aminoethyl)benzoateAminoethyl group attached to benzoateDifferent side chain affecting reactivity
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylateTetrahydronaphthalene structureLarger aromatic system influencing properties

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate can be contextualized by comparing it to three classes of related compounds: piperazine-linked quinoline-benzoates, urea/amide-functionalized benzoates, and benzoate esters with alternative substituents.

Table 1: Key Structural and Spectral Comparisons

Compound Name Core Structure Features Molecular Formula Key Spectral Data (NMR/MS) Yield/Purity Source
This compound Benzoate + 4-aminotetrahydro-2H-pyran C₁₃H₁₇NO₃ Not explicitly reported Not reported N/A
C1–C7 () Quinoline-piperazine-benzoate with halogen/aryl substituents Varies (e.g., C₂₈H₂₄N₂O₃ for C1) ¹H NMR (δ 7.2–8.5 ppm aromatic), HRMS (e.g., m/z 437.186 [M+H]⁺ for C1) Crystallized (yellow/white solids)
4b, 4c, 4d () Urea-linked phenylacetamido-benzoate C₂₃H₂₀ClN₃O₄ (4b) ESI–MS: m/z 438.1 [M+H]⁺ (4b), 439.2 [M+H]⁺ (4c) 44% (4b), 31% (4c)
Methyl 4-(2-cyanophenyl)benzoate () Benzoate with 2-cyanophenyl substituent C₁₅H₁₁NO₂ Not explicitly reported (2D/3D structure images available) Not reported

Structural and Functional Differences

Piperazine-Linked Quinoline-Benzoates (C1–C7, ): These compounds replace the tetrahydro-2H-pyran ring with a piperazine linker and a quinoline-carbonyl group. Substituents on the quinoline (e.g., bromo, chloro, fluoro) introduce steric and electronic variations, affecting solubility and binding interactions. For example, the trifluoromethyl group in C7 enhances lipophilicity compared to the methoxy group in C6 .

Urea/Amide-Functionalized Benzoates (): Compounds like 4b and 4c feature urea or amide linkages between the benzoate and phenylacetamido groups. The chlorine substituent in 4b vs. the fluorine in 4d alters electronic properties, impacting reactivity and biological activity .

Cyanophenyl-Substituted Benzoate (): Methyl 4-(2-cyanophenyl)benzoate replaces the aminotetrahydro-2H-pyran group with a 2-cyanophenyl substituent. The cyano group’s strong electron-withdrawing nature contrasts with the electron-donating amino group in the target compound, affecting electronic distribution and reactivity .

Biological Activity

Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate, identified by its CAS number 2132970-37-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.2790 g/mol
  • Structure : The compound features a benzoate moiety linked to a tetrahydropyran derivative, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial activities. For instance, research on similar tetrahydropyran-based compounds has demonstrated potent anti-Gram-positive bacterial activity, suggesting that this compound may possess similar properties .

The biological activity of this compound is hypothesized to involve inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors of these enzymes can lead to bacterial cell death, making them valuable in the development of new antibiotics .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study published in the Journal of Medicinal Chemistry reported that a series of tetrahydropyran derivatives showed significant activity against various bacterial strains, with some exhibiting low cytotoxicity in human cell lines .
    • The compound's structure suggests it may interact with bacterial topoisomerases, potentially leading to effective antimicrobial action.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure .
  • Safety Profile :
    • Toxicological assessments are crucial for evaluating the safety of new compounds. Current data suggest that this compound has a low toxicity profile in preliminary studies, although comprehensive toxicity evaluations are still necessary to confirm its safety for therapeutic use .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

Compound NameAntibacterial ActivityCytotoxicity (CC50)Pharmacokinetics
This compoundModerateHigh (>38 μM)High GI absorption
Tetrahydropyran-based Topoisomerase InhibitorsPotentLow (<10 μM)Variable
MiltefosineHighModerate (10 μM)Moderate

Q & A

Basic: What are the standard protocols for synthesizing Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate?

Answer:
Synthesis typically involves multi-step reactions with precise control of temperature, solvent polarity, and reaction time. Key steps include:

  • Amine protection/deprotection : To prevent unwanted side reactions during coupling steps.
  • Esterification : Using methanol under acid catalysis to form the methyl ester group.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Analytical validation via NMR spectroscopy (e.g., 1^1H, 13^13C) and mass spectrometry is critical for structural confirmation .

Advanced: How can synthetic yields be optimized when steric hindrance limits coupling reactions?

Answer:
Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reduce aggregation.
  • Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling or copper for Ullmann reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in sterically crowded systems.
    Comparative studies suggest that continuous flow reactors improve scalability and reproducibility for multi-step syntheses .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Routine characterization involves:

  • NMR spectroscopy : To confirm the tetrahydro-2H-pyran ring conformation and benzoate ester linkage.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • Infrared spectroscopy (IR) : To identify functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}).
    Advanced hyphenated techniques like LC-MS/MS can resolve degradation products in stability studies .

Advanced: How can structural ambiguities in the tetrahydro-2H-pyran ring be resolved?

Answer:

  • NOESY/ROESY NMR : To determine axial/equatorial substituent orientations.
  • X-ray crystallography : Provides definitive stereochemical assignment (e.g., crystal structures of analogous compounds in Acta Crystallographica Section E) .
  • DFT calculations : Predict stable conformers and compare with experimental data .

Basic: What preliminary assays are used to screen biological activity?

Answer:

  • Enzyme inhibition assays : Target enzymes like kinases or proteases linked to disease pathways.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Binding affinity studies : Surface plasmon resonance (SPR) for receptor-ligand interactions.
    Initial data from analogs suggest potential anti-inflammatory activity via COX-2 inhibition .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

  • Metabolic stability analysis : Check for species-specific metabolism (e.g., human vs. murine microsomes).
  • Solubility profiling : Poor solubility in assay buffers may lead to false negatives.
  • Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization vs. ELISA).
    Contradictions in enzyme inhibition may arise from off-target effects or impurities in earlier syntheses .

Basic: What stability tests are recommended for long-term storage?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the ester group).
  • Lyophilization : For hygroscopic samples to prevent hydrolysis.
    Data from similar esters show pH-dependent stability , with optimal storage at pH 6–7 .

Advanced: How to identify reactive intermediates during degradation?

Answer:

  • Trapping experiments : Use nucleophiles (e.g., glutathione) to stabilize transient intermediates.
  • LC-HRMS/MS : Fragment ions can map degradation pathways (e.g., oxidation at the pyran nitrogen).
  • Isotopic labeling : 18^{18}O or 2^{2}H labeling to trace hydrolysis mechanisms.
    Analog studies reveal quinone methide intermediates in oxidative conditions .

Advanced: What computational tools predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors.
  • MD simulations : Assess conformational flexibility in biological environments.
    PubChem data on analogs (e.g., methyl benzoate derivatives) inform pharmacophore models .

Basic: How to validate crystallinity and polymorphism?

Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns.
  • DSC/TGA : Identify melting points and thermal decomposition profiles.
  • Crystal structure databases : Cross-reference with entries in the Cambridge Structural Database.
    Crystallographic reports for related compounds (e.g., Acta Crystallographica Section E) guide polymorph screening .

Advanced: What strategies mitigate challenges in synthesizing derivatives with complex substituents?

Answer:

  • Orthogonal protecting groups : Use Fmoc/Boc for sequential functionalization.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for regioselective modifications.
  • Late-stage diversification : Introduce halogens or heterocycles via cross-coupling.
    Case studies on azido-functionalized analogs highlight scalability in multi-step routes .

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